2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide is a pyridazinone-derived acetamide compound featuring a cyclopropyl substituent at the pyridazine ring and a 4-methylpyridin-3-yl group on the acetamide moiety. The cyclopropyl group may enhance metabolic stability, while the pyridin-3-yl acetamide moiety could influence binding affinity to specific receptors or enzymes .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-7-16-8-13(10)17-14(20)9-19-15(21)5-4-12(18-19)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMCVVUHRAUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyridine Moiety: This step involves coupling reactions such as Suzuki or Heck coupling, where the pyridine derivative is attached to the pyridazinone core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to inhibit specific enzymes or receptors could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, while the pyridine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Mechanistic Insights
AMC3 (N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
- Structural Differences: AMC3 replaces the pyridazinone core with a pyridinone ring and introduces a 3-cyano group and 3-methoxyphenyl substituent. The N-(4-bromophenyl) group contrasts with the target compound’s 4-methylpyridin-3-yl moiety.
- Activity : AMC3 exhibits FPR-modulating activity, leading to analgesic effects. The bulky bromophenyl group may enhance receptor binding, whereas the target compound’s methylpyridine group could improve solubility or blood-brain barrier penetration .
Coumarin-Acetamide Antioxidants
- Structural Differences: These compounds fuse coumarin with oxazepin or thiazolidine rings, lacking the pyridazinone core. The acetamide is linked to oxygenated coumarin instead of a pyridazine.
- Activity: Demonstrated superior antioxidant activity compared to ascorbic acid, likely due to radical scavenging by the coumarin moiety. The target compound’s pyridazinone core may shift activity toward enzyme inhibition rather than redox modulation .
Patent Quinoline-Acetamide Series
- Structural Differences: These analogs incorporate quinoline and piperidine rings, with tetrahydrofuran-3-yl-oxy and chloroindolin substituents. The acetamide is attached to a piperidine-4-ylidene group.
- Implications: The quinoline-piperidine framework suggests kinase or protease inhibition (common in oncology targets). The cyclopropyl group in the target compound may reduce steric hindrance compared to bulkier substituents in these analogs .
Pyridazinone-Pyrrolidine Analog (EP 4 139 296 B1)
- Structural Differences: Shares the pyridazinone core but includes a pyrrolidinyl ether linkage and 5-chloro substitution. The acetamide is connected to cyclopropylamine.
- The cyclopropyl group in both compounds may improve metabolic stability .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 286.34 g/mol. The structure features a pyridazinone core, a cyclopropyl group, and a methylpyridine moiety, which contribute to its unique pharmacological profile.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition can lead to enhanced cellular signaling pathways relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazinones, like this compound, may possess antimicrobial properties. They have been evaluated against various bacterial strains, indicating potential effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : In vitro cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects .
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Studies
-
Study on Phosphodiesterase Inhibition :
A study evaluated the inhibitory effects of the compound on PDE4 and PDE5 enzymes. Results indicated that it effectively reduced enzyme activity, leading to increased cAMP levels in human bronchial epithelial cells. This suggests potential therapeutic applications in respiratory diseases . -
Antimicrobial Efficacy :
A series of microbiological tests were conducted to assess the antimicrobial properties of the compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity, warranting further investigation into its use as an antibiotic agent . -
Cytotoxicity Assessment :
Cytotoxicity was assessed using L929 mouse fibroblast cells and various cancer cell lines (A549 and HepG2). The compound demonstrated minimal cytotoxic effects on normal cells while significantly inhibiting cancer cell proliferation at specific concentrations .
Q & A
Q. Reference :
What analytical methodologies are most reliable for confirming the structure and purity of this compound?
Basic Research Focus
A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) ().
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ = 356.16) ().
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) ().
Q. Reference :
How does the compound’s stability and solubility profile influence experimental design?
Basic Research Focus
Data from structurally similar compounds suggest:
| Property | Value/Behavior | Experimental Implication |
|---|---|---|
| Solubility | DMSO > ethanol > water | Use DMSO for in vitro assays |
| Stability | Degrades at pH <3 or >10 | Avoid acidic/basic buffers |
| Light Sensitivity | Stable in dark, decomposes under UV | Store in amber vials |
Q. Reference :
How do substituent modifications (e.g., cyclopropyl vs. aryl groups) impact biological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies of analogous compounds reveal:
- Cyclopropyl Groups : Enhance metabolic stability but reduce solubility ().
- 4-Methylpyridin-3-yl : Increases affinity for kinase targets (e.g., IC₅₀ = 12 nM vs. 45 nM for phenyl analogs) ().
- Pyridazinone Core : Essential for hydrogen bonding with enzymatic active sites ().
Q. Reference :
What mechanistic insights exist regarding its inhibition of phosphodiesterase (PDE) enzymes?
Advanced Research Focus
Molecular docking studies suggest:
- Binding Pocket Interaction : The pyridazinone oxygen forms hydrogen bonds with PDE4B’s Gln-443 ().
- Selectivity : 4-Methylpyridin-3-yl moiety confers 10-fold selectivity for PDE4B over PDE3A ().
- Kinetic Studies : Non-competitive inhibition (Ki = 8.2 µM) observed via Lineweaver-Burk plots ().
Q. Reference :
How can synthetic impurities be identified and resolved during scale-up?
Advanced Research Focus
Common impurities and mitigation strategies:
- Unreacted Intermediates : Detectable via TLC (Rf = 0.3 in ethyl acetate/hexane). Optimize reaction time ().
- Oxidation Byproducts : Use inert atmospheres (N₂/Ar) to prevent pyridazinone ring oxidation ().
- Purification : Preparative HPLC with C18 columns removes polar impurities ().
Q. Reference :
What in silico approaches predict its pharmacokinetic and toxicity profiles?
Advanced Research Focus
Computational models for drug-likeness:
- ADMET Prediction :
- Absorption : High Caco-2 permeability (LogP = 2.1).
- hERG Inhibition Risk : Low (IC₅₀ >10 µM) ().
- Molecular Dynamics Simulations : Stable binding to human serum albumin (ΔG = -9.8 kcal/mol) ().
Q. Reference :
How can contradictory reports about its anticancer efficacy be reconciled?
Advanced Research Focus
Discrepancies may arise from:
- Cell Line Variability : IC₅₀ ranges from 2 µM (MCF-7) to >50 µM (A549) due to differential expression of target kinases ().
- Assay Conditions : Serum-free media increases potency by 30% vs. serum-containing media ().
- Metabolic Stability : Rapid degradation in liver microsomes (t₁/₂ = 15 min) may undercut in vivo efficacy ().
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
